Ethyl 2-hydroxyquinoline-4-carboxylate
Overview
Description
Ethyl 2-hydroxyquinoline-4-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities. This compound is characterized by the presence of a quinoline ring system with a hydroxyl group at the 2-position and an ethyl ester group at the 4-position.
Mechanism of Action
Target of Action
Ethyl 2-hydroxyquinoline-4-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in medicinal chemistry . Quinolines and their derivatives have been reported to harbor vast therapeutic potential . .
Mode of Action
Quinolines and their derivatives are known to interact with various biological targets, leading to a range of therapeutic effects
Biochemical Pathways
Quinolines and their derivatives have been reported to influence various biochemical pathways, contributing to their broad spectrum of bio-responses .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored under nitrogen . These properties could potentially impact its bioavailability and pharmacokinetics.
Result of Action
Quinolines and their derivatives have been reported to have anticancer, antibacterial, antiviral, and other therapeutic effects .
Action Environment
It’s known that the compound should be stored under nitrogen , suggesting that exposure to certain environmental conditions could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 2-hydroxyquinoline-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with G protein-coupled receptors, such as GPR35, which are involved in numerous physiological processes . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their function. Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative activities . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and activity of this compound in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can be influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxyquinoline-4-carboxylate typically involves the cyclization of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoline derivative .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Ethyl 2-hydroxyquinoline-4-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
2-Hydroxyquinoline: Lacks the ethyl ester group but shares similar biological activities.
4-Hydroxyquinoline: Similar structure but with the hydroxyl group at the 4-position.
8-Hydroxyquinoline: Known for its strong metal-chelating properties
Uniqueness: Ethyl 2-hydroxyquinoline-4-carboxylate is unique due to the presence of both the hydroxyl and ethyl ester groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
ethyl 2-oxo-1H-quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHATVQLTWYSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203115 | |
Record name | 4-Ethoxycarbonyl-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784030 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5466-27-3 | |
Record name | 4-Ethoxycarbonyl-2-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5466-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethoxycarbonyl-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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